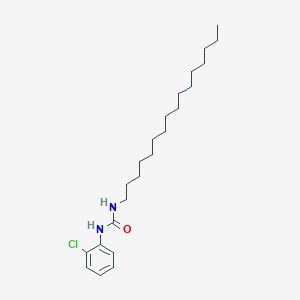![molecular formula C8H7N2+ B14745196 Pyrido[1,2-a]pyrimidin-5-ium CAS No. 255-82-3](/img/structure/B14745196.png)
Pyrido[1,2-a]pyrimidin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[1,2-a]pyrimidin-5-ium is a nitrogen-containing heterocyclic compound that belongs to the class of pyridopyrimidines. . This compound, in particular, has garnered attention due to its unique structural features and promising biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]pyrimidin-5-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the CuI-catalyzed synthesis, which involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a copper catalyst . This method provides a straightforward and efficient route to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally benign solvents and catalysts is emphasized to ensure sustainable and eco-friendly production .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[1,2-a]pyrimidin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Pyrido[1,2-a]pyrimidin-5-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and advanced materials.
Wirkmechanismus
The mechanism of action of pyrido[1,2-a]pyrimidin-5-ium involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as inhibitors of cyclic AMP phosphodiesterase and antagonists of adenosine receptors . These interactions lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrido[1,2-a]pyrimidin-5-ium can be compared with other similar compounds such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. While all these compounds share a common pyridopyrimidine core, this compound is unique due to its specific structural arrangement and the resulting biological activities . Similar compounds include:
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
These compounds also exhibit diverse biological activities, but the specific properties and applications of this compound make it a compound of particular interest in various fields of research.
Eigenschaften
CAS-Nummer |
255-82-3 |
|---|---|
Molekularformel |
C8H7N2+ |
Molekulargewicht |
131.15 g/mol |
IUPAC-Name |
pyrido[1,2-a]pyrimidin-5-ium |
InChI |
InChI=1S/C8H7N2/c1-2-6-10-7-3-5-9-8(10)4-1/h1-7H/q+1 |
InChI-Schlüssel |
IVTFWANDUTYGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+]2C=CC=NC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)



![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)


